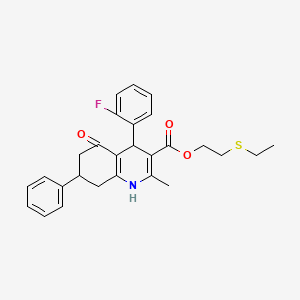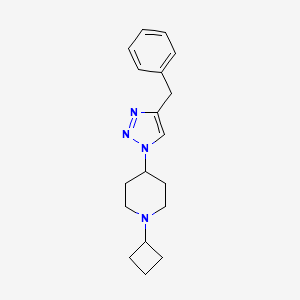![molecular formula C17H15NO2S B4987723 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione CAS No. 109448-23-9](/img/structure/B4987723.png)
3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione
描述
3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione, also known as thalidomide, is a synthetic drug that was first introduced in the late 1950s as a sedative and anti-nausea medication. However, it was later discovered that thalidomide had severe teratogenic effects, causing birth defects in thousands of babies born to mothers who had taken the drug during pregnancy. Despite this tragic history, thalidomide has recently re-emerged as a promising treatment for a variety of medical conditions, including cancer, autoimmune disorders, and inflammatory diseases.
作用机制
Thalidomide's exact mechanism of action is not fully understood, but it is believed to involve multiple pathways. One of its key effects is the inhibition of angiogenesis, or the formation of new blood vessels. This is thought to contribute to its anti-cancer properties, as tumors require a blood supply to grow and spread.
Thalidomide also affects the immune system by modulating the production of various cytokines, which are signaling molecules that play a role in inflammation and immune response. By altering cytokine levels, 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione can help to reduce inflammation and suppress autoimmune reactions.
Biochemical and Physiological Effects:
Thalidomide has a number of biochemical and physiological effects on the body. In addition to its anti-angiogenic and immunomodulatory properties, it has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects.
Thalidomide can also affect the central nervous system, causing sedation and drowsiness. This was one of its original intended uses as a sedative and anti-nausea medication. However, 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione can also cause peripheral neuropathy, a condition characterized by numbness, tingling, and pain in the hands and feet.
实验室实验的优点和局限性
Thalidomide has several advantages as a research tool. It is a relatively small molecule that can be easily synthesized and modified, making it a useful tool for drug development and discovery. It also has a well-characterized mechanism of action and has been extensively studied in a variety of experimental systems.
However, there are also limitations to 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione's use in lab experiments. Its teratogenic effects mean that it cannot be used in studies involving pregnant animals or human subjects. It can also be difficult to separate 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione's various effects on the body, as it has multiple mechanisms of action that can be difficult to tease apart.
未来方向
Despite its tragic history, 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione has emerged as a promising treatment for a variety of medical conditions. Ongoing research is focused on developing new 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione analogs with improved efficacy and fewer side effects. There is also interest in exploring 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione's potential uses in other diseases, such as Alzheimer's disease and HIV/AIDS.
In addition, researchers are working to better understand 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione's mechanisms of action, in order to develop more targeted and effective treatments. This includes studying the interactions between 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione and various cellular and molecular pathways, as well as exploring the use of 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione in combination with other drugs and therapies.
合成方法
Thalidomide is synthesized from phthalic anhydride and 2-amino-2-thiazoline. The resulting intermediate is then reacted with para-toluenethiol to form the final product, 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione.
科学研究应用
Thalidomide has been extensively studied for its potential therapeutic applications in a variety of medical conditions. One of its most promising uses is in the treatment of multiple myeloma, a type of cancer that affects the plasma cells in bone marrow. Thalidomide has been shown to inhibit the growth and survival of myeloma cells, and is often used in combination with other chemotherapy drugs.
Thalidomide also has immunomodulatory properties, meaning that it can affect the immune system in various ways. This has led to its use in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus, as well as inflammatory diseases like Crohn's disease and psoriasis.
属性
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-12-7-9-14(10-8-12)21-15-11-16(19)18(17(15)20)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJLBPUTXATXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385673 | |
| Record name | 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- | |
CAS RN |
109448-23-9 | |
| Record name | 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4987670.png)




![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}dimethylamine dihydrochloride](/img/structure/B4987694.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4987697.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4987700.png)
![3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4987704.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4987722.png)
![3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B4987731.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987741.png)